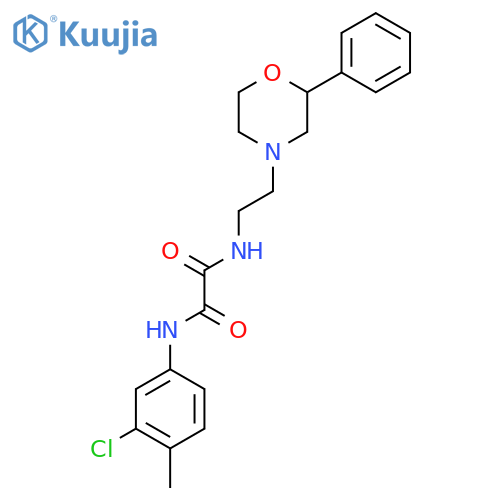Cas no 953941-20-3 (N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide)

953941-20-3 structure
商品名:N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide
N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide
- N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
- AKOS024491054
- 953941-20-3
- N1-(3-chloro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- F5024-0076
- N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide
-
- インチ: 1S/C21H24ClN3O3/c1-15-7-8-17(13-18(15)22)24-21(27)20(26)23-9-10-25-11-12-28-19(14-25)16-5-3-2-4-6-16/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27)
- InChIKey: FWLMFUGZWKEXAR-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C)C=CC(=C1)NC(C(NCCN1CCOC(C2C=CC=CC=2)C1)=O)=O
計算された属性
- せいみつぶんしりょう: 401.1506193g/mol
- どういたいしつりょう: 401.1506193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 527
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3
N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5024-0076-2mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 2mg |
$59.0 | 2023-09-05 | ||
| Life Chemicals | F5024-0076-3mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 3mg |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F5024-0076-50mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 50mg |
$160.0 | 2023-09-05 | ||
| Life Chemicals | F5024-0076-5mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 5mg |
$69.0 | 2023-09-05 | ||
| Life Chemicals | F5024-0076-2μmol |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 2μmol |
$57.0 | 2023-09-05 | ||
| Life Chemicals | F5024-0076-20mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 20mg |
$99.0 | 2023-09-05 | ||
| Life Chemicals | F5024-0076-4mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 4mg |
$66.0 | 2023-09-05 | ||
| Life Chemicals | F5024-0076-15mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 15mg |
$89.0 | 2023-09-05 | ||
| Life Chemicals | F5024-0076-1mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 1mg |
$54.0 | 2023-09-05 | ||
| Life Chemicals | F5024-0076-20μmol |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide |
953941-20-3 | 20μmol |
$79.0 | 2023-09-05 |
N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide 関連文献
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
953941-20-3 (N'-(3-chloro-4-methylphenyl)-N-2-(2-phenylmorpholin-4-yl)ethylethanediamide) 関連製品
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
